2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone is a complex organic compound characterized by its unique structural features, including a pyridazine ring, a sulfanyl group, and a phenylethanone moiety. This compound has attracted attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry, organic synthesis, and materials science.
The compound is cataloged under different identifiers, including the Chemical Abstracts Service number 872688-85-2, which aids in its identification across scientific literature and databases. It is often synthesized through multi-step organic reactions involving specific reagents and conditions tailored to achieve high yields and purity.
This compound belongs to the class of organic compounds known as thioethers or sulfides. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone typically involves several steps:
Reagents such as dimethylformamide (DMF) and various catalysts (e.g., palladium on carbon) are commonly used to optimize reaction conditions. Temperature control and reaction time are critical for maximizing yield and minimizing by-products.
The molecular formula for 2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone is , with a molecular weight of approximately 426.45 g/mol. The structural representation includes:
The compound can undergo several types of chemical reactions:
Common reagents involved in these reactions include:
Catalysts such as palladium on carbon are often employed to enhance reaction efficiency.
The mechanism of action for 2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone involves its interaction with biological targets such as enzymes or receptors:
Further research is needed to elucidate the precise molecular targets and mechanisms involved.
The compound exhibits typical characteristics of organic molecules including:
Key chemical properties include:
Relevant data on melting point and boiling point are crucial for practical applications but require specific experimental determination.
2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone has diverse applications across scientific fields:
Heterocyclic compounds represent a cornerstone of modern pharmaceutical design, constituting the structural basis for over 85% of biologically active chemical entities [1]. These ring systems, incorporating non-carbon atoms such as nitrogen, oxygen, or sulfur within their cyclic framework, enable precise modulation of molecular properties critical to drug efficacy. The strategic inclusion of heteroatoms profoundly influences solubility, lipophilicity, polarity, and hydrogen-bonding capacity—factors that collectively determine a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile [1] [8]. Five- and six-membered nitrogen-containing heterocycles, particularly pyridazines, pyrimidines, and imidazoles, dominate medicinal chemistry due to their versatile interaction capabilities with biological targets. These scaffolds serve as privileged structures, providing optimal three-dimensional positioning of pharmacophoric elements while maintaining favorable physicochemical properties [6]. The synthetic accessibility of functionalized heterocycles through advanced methodologies, particularly metal-catalyzed cross-coupling reactions, has further accelerated their application in expanding drug-like chemical space [1].
Pyridazine (1,2-diazine) possesses distinctive physicochemical properties that confer unique advantages in drug design relative to other azine heterocycles. Characterized by a high dipole moment (4.22 D) and dual hydrogen-bonding capability, this nitrogen-rich scaffold facilitates strong interactions with biological targets through π-π stacking and precise molecular recognition events [3]. The pyridazine ring exhibits low basicity (pKa ~2.0) and reduced lipophilicity (cLogP = -0.51) compared to isomeric pyrimidines or pyridines, contributing to improved water solubility—a frequent challenge in lead optimization [3]. Furthermore, pyridazine derivatives demonstrate lower cytochrome P450 inhibitory effects and reduced potential for cardiac hERG potassium channel interactions, enhancing their safety profiles as drug candidates [3].
Table 1: Comparative Physicochemical Properties of Azine Heterocycles [3]
Heterocycle | Dipole Moment (D) | pKa | cLogP | Topological Polar Surface Area (Ų) |
---|---|---|---|---|
Pyridazine | 4.22 | 2.0 | -0.51 | 25.8 |
Pyridine | 2.22 | 5.2 | 0.84 | 12.9 |
Pyrimidine | 2.33 | 0.93 | 0.26 | 25.8 |
Pyrazine | 0 | 0.37 | 0.26 | 25.8 |
Benzene | 0 | -24.3 | 2.18 | 0 |
Historically underrepresented in pharmacopeias, pyridazine-based therapeutics have recently gained significant traction with FDA approvals of relugolix (gonadotropin-releasing hormone antagonist for prostate cancer) and deucravacitinib (allosteric TYK2 inhibitor for psoriasis) [3]. These milestones validate the pyridazine scaffold's therapeutic relevance and highlight its application in diverse therapeutic areas:
Table 2: Clinically Approved Pyridazine-Containing Drugs [3]
Drug | Pyridazine Element | Therapeutic Indication | FDA Approval Year |
---|---|---|---|
Relugolix | 3-aminopyridazine | Advanced prostate cancer | 2020 |
Deucravacitinib | 3-aminopyridazine | Moderate-to-severe plaque psoriasis | 2022 |
Ponatinib | Imidazo[1,2-b]pyridazine | Chronic myeloid leukemia | 2012 |
Risdiplam | Imidazo[1,2-b]pyridazine | Spinal muscular atrophy | 2020 |
Tepotinib | Pyridazine-3-one | Non-small cell lung cancer | 2021 |
The 3-aminopyridazine motif in particular has emerged as a privileged scaffold for protein kinase inhibition, exemplified by deucravacitinib's selective allosteric inhibition of TYK2 through JAK-STAT pathway modulation [3]. Structural analyses reveal that the 3-amino group engages in key hydrogen-bonding interactions with kinase hinge regions, while the pyridazine nitrogen atoms contribute to water displacement in the active site—a mechanism distinct from traditional ATP-competitive inhibitors [3].
The sulfanyl-ethanone functional group (–SCH₂C(=O)–) represents a versatile linker in medicinal chemistry, strategically employed to tether aromatic or heteroaromatic systems while modulating electronic and steric properties. This moiety combines the electron-delocalizing capability of the carbonyl group with the polarizability of the sulfur atom, creating a chemically responsive bridge that influences molecular conformation and target engagement [5] [10]. Key pharmacological attributes conferred by this structural element include:
Structural analogs demonstrate the sulfanyl-ethanone group's significance in diverse therapeutic agents. For instance, derivatives like 1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone showcase the moiety's ability to connect heterocyclic systems while maintaining planarity essential for biological activity [5]. Similarly, quinazoline-based compounds such as 1-(4-methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone exploit this linker to position aromatic systems for intercalation or enzyme inhibition [10]. Quantum mechanical analyses reveal that the thiocarbonyl bond adopts a near-perpendicular orientation relative to adjacent ring systems, minimizing steric congestion while facilitating charge transfer interactions with biological targets [3].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2